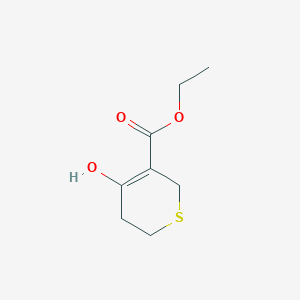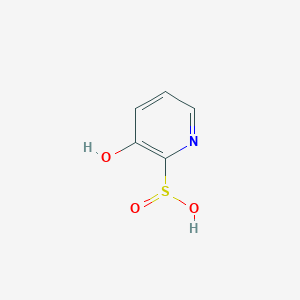
3-Hydroxypyridine-2-sulfinicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxypyridine-2-sulfinicacid is a heterocyclic organic compound containing a pyridine ring substituted with a hydroxyl group at the third position and a sulfinic acid group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxypyridine-2-sulfinicacid typically involves the sulfonation of 3-hydroxypyridine. One common method includes reacting 3-hydroxypyridine with fuming sulfuric acid at elevated temperatures (220-230°C) in the presence of a catalyst such as mercury sulfate . This reaction yields 3-hydroxypyridine-2-sulfonic acid, which can then be converted to the sulfinic acid derivative through further chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative green chemistry approaches, such as using bio-based feedstocks like furfural, have been explored to produce pyridine derivatives in a more sustainable manner .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxypyridine-2-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to other functional groups.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: 3-Hydroxypyridine-2-sulfonic acid.
Reduction: Various reduced forms of the sulfinic acid group.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
3-Hydroxypyridine-2-sulfinicacid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition and as a probe for understanding biochemical pathways.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate enzyme activity and its antioxidant properties.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism by which 3-Hydroxypyridine-2-sulfinicacid exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it can inhibit monoamine oxidase (MAO) activity, affecting the catabolism of neurotransmitters like serotonin and dopamine . The compound’s sulfinic acid group can also participate in redox reactions, contributing to its antioxidant properties.
Comparaison Avec Des Composés Similaires
- 3-Hydroxypyridine-2-sulfonic acid
- 3-Hydroxypyridine
- 2-Hydroxypyridine-3-sulfinic acid
Comparison: 3-Hydroxypyridine-2-sulfinicacid is unique due to the presence of both a hydroxyl group and a sulfinic acid group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 3-Hydroxypyridine-2-sulfonic acid lacks the redox-active sulfinic acid group, limiting its reactivity in certain contexts .
Propriétés
Formule moléculaire |
C5H5NO3S |
|---|---|
Poids moléculaire |
159.17 g/mol |
Nom IUPAC |
3-hydroxypyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H5NO3S/c7-4-2-1-3-6-5(4)10(8)9/h1-3,7H,(H,8,9) |
Clé InChI |
BNVAMVUWGMGVIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)S(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one](/img/structure/B13111018.png)


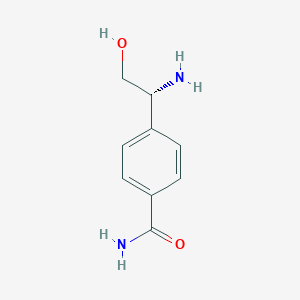
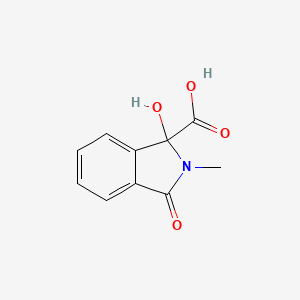



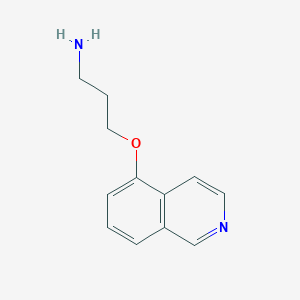
![tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13111091.png)

